Tert-butyl 4-[(2R)-pyrrolidine-2-carbonyl]piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-[(2R)-pyrrolidine-2-carbonyl]piperazine-1-carboxylate is a chemical compound with a molecular weight of 283.37 . It is stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of similar compounds, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, has been reported . These compounds were synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using single crystal X-ray diffraction analysis . For instance, the molecule of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its IUPAC name is tert-butyl 4-(2-pyrrolidinylcarbonyl)-1-piperazinecarboxylate .Scientific Research Applications
Synthesis and Characterization
Tert-butyl 4-[(2R)-pyrrolidine-2-carbonyl]piperazine-1-carboxylate and its derivatives have been synthesized through various chemical reactions, providing a basis for further chemical and pharmaceutical research. For instance, the synthesis, characterization, and biological evaluation of related compounds have been described, highlighting their potential in medicinal chemistry. These compounds are synthesized by condensation reactions and characterized using spectroscopic methods, including LCMS, NMR, and IR spectroscopy, as well as single crystal X-ray diffraction (XRD) studies to determine their molecular structure (Sanjeevarayappa et al., 2015).
Catalytic Applications
Research into the catalytic applications of this compound derivatives has shown promising results. For example, polymethacrylates containing derivatives of this compound have been evaluated as effective catalysts in acylation chemistry, demonstrating the influence of neighboring groups in the catalytic cycle and suggesting potential uses in polymerization and other chemical synthesis processes (Mennenga et al., 2015).
Molecular Structure Analysis
The detailed molecular structure analysis of this compound derivatives has provided insights into their chemical properties and potential applications. Studies involving crystal and molecular structure reporting have offered valuable information on bond lengths, angles, and the overall architecture of these molecules, which is crucial for understanding their reactivity and interactions with biological targets (Mamat et al., 2012).
Biological Activity
While focusing on scientific research applications and excluding drug use and dosage information, it's noteworthy that certain derivatives have been explored for their biological activities. Such research has led to the evaluation of antibacterial, anthelmintic, and other potential therapeutic effects. These studies contribute to the foundational knowledge necessary for developing new drugs and understanding the biological implications of these compounds (Kulkarni et al., 2016).
Future Directions
Piperazine and its derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds . Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery . Therefore, Tert-butyl 4-[(2R)-pyrrolidine-2-carbonyl]piperazine-1-carboxylate and similar compounds may continue to play a significant role in future research and development in the field of medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of Tert-butyl 4-[(2R)-pyrrolidine-2-carbonyl]piperazine-1-carboxylate are currently unknown. This compound is a derivative of N-Boc piperazine , which is a class of compounds that have been used as building blocks in the synthesis of various organic compounds . .
Mode of Action
As a derivative of N-Boc piperazine , it may share some of the biological activities of other piperazine derivatives.
Biochemical Pathways
Given that it is a derivative of N-Boc piperazine , it may be involved in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . .
Properties
IUPAC Name |
tert-butyl 4-[(2R)-pyrrolidine-2-carbonyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O3/c1-14(2,3)20-13(19)17-9-7-16(8-10-17)12(18)11-5-4-6-15-11/h11,15H,4-10H2,1-3H3/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWOCYONAOKDIN-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)[C@H]2CCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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